molecular formula C11H11NO3 B1306491 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid CAS No. 739365-06-1

4-Methoxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No. B1306491
CAS RN: 739365-06-1
M. Wt: 205.21 g/mol
InChI Key: IYZATCSNWKJWIC-UHFFFAOYSA-N
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Description

“4-Methoxy-1-methyl-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C10H9NO3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “4-Methoxy-1-methyl-1H-indole-2-carboxylic acid” can be represented by the SMILES string COc1cccc2[nH]c(cc12)C(O)=O . This indicates that the compound has a methoxy group (OCH3) and a carboxylic acid group (COOH) attached to an indole ring.


Physical And Chemical Properties Analysis

“4-Methoxy-1-methyl-1H-indole-2-carboxylic acid” is a solid substance . It has a molecular weight of 191.18 .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention in recent years .

Treatment of Cancer Cells

Indole derivatives, including 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid, have been used in the treatment of cancer cells . They have shown various biologically vital properties that make them effective in this field .

Treatment of Microbes

Indole derivatives are also used in the treatment of microbes . Their unique properties make them effective in combating various types of microbial infections .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of various disorders in the human body . Their wide range of biological properties makes them versatile in the field of medicine .

Synthesis of Alkaloids

4-Methoxy-1-methyl-1H-indole-2-carboxylic acid is used as a reactant for the synthesis of selected alkaloids . Alkaloids are naturally occurring compounds mainly found in plants, and they often have pharmacological effects.

Synthesis of Renieramycin G Analogs

This compound is used in the stereoselective preparation of renieramycin G analogs . Renieramycin G is a marine natural product with potent cytotoxic activity against various cancer cell lines.

Antiviral Activity

Indole derivatives, including 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid, have shown antiviral activity . They have been used in the development of antiviral agents .

Anti-inflammatory Activity

Indole derivatives have shown anti-inflammatory activity . They have been used in the development of anti-inflammatory

Safety and Hazards

This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of this compound and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-methoxy-1-methylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12-8-4-3-5-10(15-2)7(8)6-9(12)11(13)14/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZATCSNWKJWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1C(=O)O)C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390175
Record name 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

739365-06-1
Record name 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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